2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine
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Overview
Description
2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol . It is a pyrimidine derivative, which is a class of organic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with dimethoxymethylamine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine can be compared with other pyrimidine derivatives, such as:
2-[4-(Difluoromethyl)pyrimidin-2-YL]ethan-1-amine: This compound has similar structural features but with difluoromethyl groups instead of dimethoxymethyl groups.
2-(Pyrrolidin-1-yl)pyrimidines: These compounds contain a pyrrolidine ring attached to the pyrimidine core and exhibit different biological activities.
Thioxopyrimidines: These derivatives contain a sulfur atom in the pyrimidine ring and have distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
CAS No. |
944901-54-6 |
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Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-[4-(dimethoxymethyl)pyrimidin-2-yl]ethanamine |
InChI |
InChI=1S/C9H15N3O2/c1-13-9(14-2)7-4-6-11-8(12-7)3-5-10/h4,6,9H,3,5,10H2,1-2H3 |
InChI Key |
BKQMVGNJLAMOIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=NC(=NC=C1)CCN)OC |
Origin of Product |
United States |
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